molecular formula C20H17NO4S2 B3587782 3-[5-(3-Benzyloxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid

3-[5-(3-Benzyloxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid

Cat. No.: B3587782
M. Wt: 399.5 g/mol
InChI Key: XRUZQMALKZLVGA-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[5-(3-Benzyloxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid belongs to the rhodanine-thiazolidinone hybrid family, characterized by a thioxo-thiazolidinone core linked to a substituted benzylidene moiety and a propionic acid side chain.

Key structural features:

  • Thioxo-thiazolidinone core: Imparts electrophilicity and enables interactions with biological targets.
  • 3-Benzyloxy-benzylidene group: Introduces steric bulk and electron-donating effects.
  • Propionic acid side chain: Enhances solubility and may facilitate binding to polar residues in enzymes.

Properties

IUPAC Name

3-[(5Z)-4-oxo-5-[(3-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4S2/c22-18(23)9-10-21-19(24)17(27-20(21)26)12-15-7-4-8-16(11-15)25-13-14-5-2-1-3-6-14/h1-8,11-12H,9-10,13H2,(H,22,23)/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUZQMALKZLVGA-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=C3C(=O)N(C(=S)S3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[5-(3-Benzyloxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid is a compound of interest due to its diverse biological activities. This article explores its antimicrobial, antitumor, and anti-inflammatory properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound has a molecular formula of C27H23NO5S2C_{27}H_{23}NO_5S_2 and features a thiazolidin core, which is known for its biological activity. The structure includes a benzylidene moiety, which enhances its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of thiazolidinones, including this compound, exhibit significant antimicrobial properties. A study demonstrated that various synthesized compounds showed antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, the compound was effective against methicillin-resistant Staphylococcus aureus (MRSA) and other multidrug-resistant strains, which are critical in addressing global health challenges related to antibiotic resistance .

Table 1: Antimicrobial Activity Against Various Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 μg/mL
Escherichia coli1.0 μg/mL
Enterococcus faecalis0.25 μg/mL
Pseudomonas aeruginosa2.0 μg/mL

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies revealed that it induces apoptosis in cancer cell lines such as HeLa cells through both extrinsic and intrinsic pathways, suggesting potential as a therapeutic agent in cancer treatment .

Case Study: Apoptosis Induction
In a controlled study, treatment with the compound resulted in:

  • Increased caspase activity : Indicative of apoptotic cell death.
  • Cell cycle arrest : Significant accumulation of cells in the G1 phase.

Anti-inflammatory Effects

The anti-inflammatory potential of the compound has been explored through various assays. It has shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models. This suggests that it may have therapeutic applications in inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:

  • Inhibition of UDP-MurNAc/L-Ala ligase : This enzyme plays a crucial role in bacterial cell wall synthesis, making it a target for antimicrobial agents.
  • CYP Enzyme Inhibition : The compound acts as an inhibitor for several cytochrome P450 enzymes (CYP1A2, CYP2C19), which are involved in drug metabolism, potentially leading to drug-drug interactions .

Pharmacokinetics

The pharmacokinetic profile of the compound indicates high gastrointestinal absorption and moderate bioavailability. It is not a substrate for P-glycoprotein (P-gp), which may enhance its absorption characteristics .

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to 3-[5-(3-Benzyloxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid can inhibit the growth of various bacterial strains. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria, demonstrating efficacy in inhibiting bacterial growth, which could lead to the development of new antibiotics .

Anti-inflammatory Properties

The thiazolidinone core is also associated with anti-inflammatory activity. Research has highlighted that compounds containing this moiety can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases. The ability to reduce inflammation through these compounds is a promising area for further exploration in drug development .

Anticancer Potential

Emerging studies suggest that thiazolidinone derivatives may possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been documented, making it a candidate for further investigation as a potential chemotherapeutic agent. In vitro studies have shown that similar compounds can inhibit tumor cell proliferation and induce cell cycle arrest .

Neuroprotective Effects

Recent research has explored the neuroprotective effects of thiazolidinone derivatives. Preliminary findings suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis and Modification

The synthesis of this compound involves various synthetic pathways that allow for structural modifications to enhance biological activity. Researchers are continually exploring new synthetic routes to improve yield and potency while minimizing side effects .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiazolidinone derivatives showed that specific modifications to the benzylidene moiety significantly enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated a correlation between structural features and biological efficacy, paving the way for targeted drug design .

Case Study 2: Anti-inflammatory Mechanism

In an animal model of arthritis, a derivative of the compound was administered, resulting in reduced swelling and pain compared to control groups. Histological analysis revealed decreased inflammatory cell infiltration, suggesting that the compound effectively modulates inflammatory responses .

Case Study 3: Anticancer Activity

In vitro studies on breast cancer cell lines demonstrated that treatment with thiazolidinone derivatives led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways. This finding supports the potential use of these compounds in cancer therapy .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Electron-withdrawing groups (e.g., 2,4-dichloro) may improve electrophilicity of the thioxo-thiazolidinone core, aiding covalent interactions . Heterocyclic substitutions (indole, benzimidazole) introduce hydrogen-bonding capabilities and planar rigidity, improving target specificity .
  • Side Chain Modifications :

    • Propionic acid derivatives (e.g., target compound) exhibit higher solubility compared to esterified analogs (e.g., ethyl ester in ), which may influence bioavailability.

Key Research Findings

  • Synthetic Accessibility : Most analogs are synthesized via one-pot condensation, enabling rapid diversification of the benzylidene group .
  • Structure-Activity Relationship (SAR) :
    • Substitutions at the para position (e.g., 4-propynyloxy in ) often yield less active compounds than meta -substituted derivatives (e.g., 3-benzyloxy).
    • Incorporation of nitrogen-containing heterocycles (indole, benzimidazole) correlates with enhanced biological activity .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-[5-(3-Benzyloxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid, and how can researchers optimize reaction yields?

  • Methodological Answer : The compound is synthesized via multi-step reactions, typically starting with the condensation of aromatic aldehydes (e.g., 3-benzyloxy-benzaldehyde) with 4-thiazolidinone derivatives. A common approach involves:

Electrophilic Attack : Reaction of phenylisothiocyanate with 3-oxo-propionitriles under basic conditions to form thiazolidinone intermediates .

Cyclization : Treatment with chloroacetyl chloride or similar reagents to form the thiazolidin-4-one core .

Benzylidene Formation : Condensation with substituted benzaldehydes in the presence of acetic acid and sodium acetate .

  • Optimization Tips : Use anhydrous solvents (e.g., DMF or ethanol), controlled heating (reflux for 2–3 hours), and stoichiometric excess of aldehydes to drive the condensation. Yield improvements (up to 70–85%) are reported with sodium acetate catalysis .

Q. How can researchers characterize the structural features of this compound using spectroscopic techniques?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy :
  • ¹H NMR : Look for the benzylidene proton (δ 7.8–8.2 ppm, singlet) and thioxo group (δ 3.5–4.0 ppm for adjacent CH₂ groups) .
  • ¹³C NMR : Confirm the 4-oxo-thiazolidinone carbonyl (δ 170–175 ppm) and benzyloxy aromatic carbons (δ 110–130 ppm) .
  • IR Spectroscopy : Identify the C=O stretch (1680–1720 cm⁻¹) and C=S stretch (1220–1260 cm⁻¹) .
  • Mass Spectrometry : Validate molecular weight via ESI-MS, with fragmentation patterns indicating loss of the propionic acid side chain .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of structurally analogous thiazolidinone derivatives?

  • Methodological Answer : Discrepancies in biological data (e.g., enzyme inhibition vs. no activity) often arise from:

  • Structural Variations : Substitutions on the benzylidene moiety (e.g., electron-withdrawing groups like Cl vs. electron-donating groups like OCH₃) alter target binding. For example, 4-chloro analogs show enhanced PPAR-γ agonism, while methoxy derivatives favor COX-2 inhibition .
  • Assay Conditions : Optimize pH (6.5–7.4 for enzyme assays) and solvent systems (e.g., DMSO concentration <1% to avoid denaturation). Validate results using orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity assays) .
  • Data Normalization : Reference activities to positive controls (e.g., rosiglitazone for PPAR-γ) and account for batch-to-batch purity variations via HPLC (>95% purity recommended) .

Q. How can researchers design experiments to elucidate the mechanism of action of this compound in cellular pathways?

  • Methodological Answer :

Target Identification : Use affinity chromatography with immobilized compound derivatives to pull down interacting proteins, followed by LC-MS/MS identification .

Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated cells (e.g., 10 µM dose for 24 hours) to map changes in signaling pathways (e.g., NF-κB, MAPK) .

Mutagenesis Studies : Generate point mutations in suspected targets (e.g., cysteine residues in enzymes) to test binding dependency .

  • Case Study : Analogous thiazolidinones inhibit STAT3 phosphorylation by covalently binding to Cys259 in the SH2 domain, validated via SPR and molecular docking .

Q. What are the critical factors in optimizing regioselectivity during functionalization of the thiazolidinone core?

  • Methodological Answer : Regioselectivity in reactions (e.g., alkylation, acylation) depends on:

  • Steric Effects : Bulky substituents on the benzylidene group direct electrophiles to the less hindered 3-position of the thiazolidinone .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the 4-oxo group, while non-polar solvents (e.g., toluene) stabilize 2-thioxo reactivity .
  • Catalysis : Use Lewis acids like ZnCl₂ to activate specific sites. For example, Zn²+ coordinates with the thioxo sulfur, enhancing reactivity at the adjacent carbon .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[5-(3-Benzyloxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid
Reactant of Route 2
Reactant of Route 2
3-[5-(3-Benzyloxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.